(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone: is a synthetic compound characterized by the presence of fluorophenyl groups attached to a cyclopropyl and piperazinyl methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, using fluorobenzene derivatives and appropriate nucleophiles.
Formation of the Piperazinyl Methanone: The piperazinyl methanone moiety is synthesized through a series of condensation reactions involving piperazine and carbonyl-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl groups enhance its binding affinity, while the cyclopropyl and piperazinyl moieties contribute to its overall stability and bioactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chlorophenyl)cyclopropyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
- (1-(4-Methylphenyl)cyclopropyl)(4-(4-methylphenyl)piperazin-1-yl)methanone
- (1-(4-Bromophenyl)cyclopropyl)(4-(4-bromophenyl)piperazin-1-yl)methanone
Uniqueness
(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is unique due to the presence of fluorine atoms, which significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O/c21-16-3-1-15(2-4-16)20(9-10-20)19(25)24-13-11-23(12-14-24)18-7-5-17(22)6-8-18/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNPQMRUIWIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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